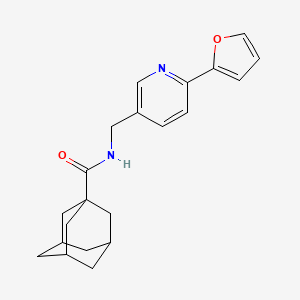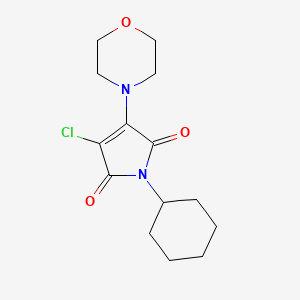
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a chemical compound with the CAS No. 144105-31-7 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivative Formation
One of the primary applications of such compounds involves the synthesis of new chemical entities through novel synthetic routes. For example, research by Takeuchi et al. explored the reactions of compounds with morpholine, leading to the formation of various condensation products, indicating the utility of such compounds in the synthesis of β-polyketone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science (Takeuchi et al., 1980). Similarly, studies on the nucleophilic substitution reactions involving morpholine derivatives have shown the production of deeply colored bisamides, further illustrating the compound's utility in developing chromophore-containing materials (Junek et al., 1982).
Biodegradable Polymer Synthesis
Another significant application lies in the synthesis of biodegradable polyesteramides with pendant functional groups. Veld et al. discussed the preparation of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This research showcases the compound's relevance in creating biodegradable polymers, which are crucial for developing environmentally friendly materials (Veld et al., 1992).
Cyclodidepsipeptide and Biological Activity
Moreover, morpholine derivatives, closely related to the compound , have been investigated for their biological activities. For instance, Šmelcerović et al. studied cyclodidepsipeptides, highlighting their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. This study underscores the potential biomedical applications of morpholine-2,5-diones and their derivatives in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Antimicrobial Applications
Additionally, the antimicrobial properties of morpholine-2,5-dione derivatives have been explored, providing insights into their potential use in developing new antimicrobial agents. Yancheva et al. synthesized and characterized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, demonstrating its effectiveness against several bacterial strains, including Escherichia coli. This research highlights the compound's utility in pharmacological applications, particularly in creating new antimicrobial compounds (Yancheva et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJIMRJIBVRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)
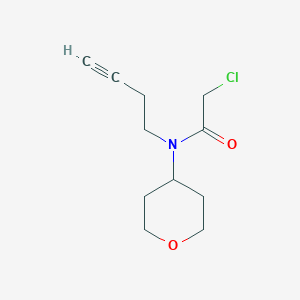


![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)
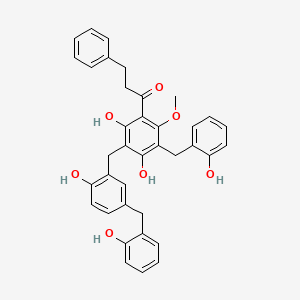
![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)
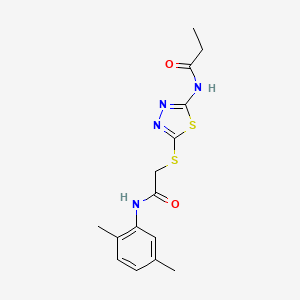
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)
